REACTION_CXSMILES
|
Cl.[CH2:2]([NH:8][CH2:9][CH2:10][C:11]([O:13]C)=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]>Cl>[CH2:2]([NH:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:0.1|
|
Name
|
Methyl 3-(1-hexylamino)propionate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(CCCCC)NCCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by evaporation to dryness
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)NCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |